Bienvenue dans la boutique en ligne BenchChem!

3-Phenyloxetane-3-carboxylic acid

Lipophilicity Physicochemical Property Medicinal Chemistry

Select 3-Phenyloxetane-3-carboxylic acid for a non-interchangeable chemotype: its 3-phenyl substituent delivers cLogP 1.04—a 1.17 log unit lipophilicity advantage over 3-methyl analogs—enabling predictable tuning of CNS-penetrant candidates. Proven bioisostere for benzonitrile in GLP-1 agonist programs, shown to improve potency (EC50 0.12→0.03 nM) while reducing hERG risk (>30 µM). Patented scalable synthesis (35% total yield) supports kilo-scale campaigns without supply risk.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 114012-42-9
Cat. No. B180737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxetane-3-carboxylic acid
CAS114012-42-9
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
InChIKeyWOMJGOIQQFWNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyloxetane-3-carboxylic Acid (CAS 114012-42-9): A Specialized Oxetane Building Block for Drug Discovery and Medicinal Chemistry Procurement


3-Phenyloxetane-3-carboxylic acid (CAS 114012-42-9) is a 3,3-disubstituted oxetane derivative featuring a phenyl group and a carboxylic acid moiety on the strained four-membered oxetane ring. It has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol . This compound is primarily utilized as a versatile molecular building block in medicinal chemistry, particularly as a bioisosteric replacement to modulate key physicochemical properties such as lipophilicity, solubility, and metabolic stability [1].

Why Generic Substitution of 3-Phenyloxetane-3-carboxylic Acid Fails: Evidence-Based Rationale for Precise Building Block Selection


In drug discovery, the selection of a specific 3,3-disubstituted oxetane is not arbitrary; the substituent at the 3-position directly governs the compound's physicochemical profile and, consequently, its impact on a lead molecule's properties. Generic substitution with another oxetane-3-carboxylic acid derivative (e.g., 3-methyl, 3-ethyl, or unsubstituted) will result in a markedly different balance of lipophilicity, solubility, and metabolic stability [1]. The oxetane ring itself is a powerful modulator of pKa, logD, and clearance, but its effect is highly context-dependent and amplified by the 3-position substituent . The following quantitative evidence demonstrates the specific, non-interchangeable contributions of the 3-phenyl moiety.

3-Phenyloxetane-3-carboxylic Acid: A Quantitative Comparative Evidence Guide for Scientific Selection


Quantified Lipophilicity Advantage Over 3-Methyloxetane-3-carboxylic Acid

The lipophilicity of 3-Phenyloxetane-3-carboxylic acid, measured by its calculated partition coefficient (cLogP), is significantly higher than that of the aliphatic 3-methyl analog. The target compound has a cLogP of 1.0392 , whereas 3-methyloxetane-3-carboxylic acid has a cLogP of -0.13 . This difference of 1.17 log units represents a 15-fold higher preference for the organic phase.

Lipophilicity Physicochemical Property Medicinal Chemistry

Potency Improvement by 3-Phenyloxetane Replacement Over a Benzonitrile Group

In a 2024 study by Huadong Medicine, the replacement of a benzonitrile group with a 3-phenyloxetane group in a series of GLP-1 receptor agonists resulted in a significant improvement in potency. The EC50 value improved from 0.12 nM for the benzonitrile-containing compound to 0.03 nM for the 3-phenyloxetane analog [1]. This represents a 4-fold increase in potency.

Potency EC50 GLP-1 Receptor Agonist Bioisostere

Reduction in hERG Inhibition Liability Versus a Benzonitrile Group

In the same Huadong Medicine study on GLP-1 receptor agonists, the 3-phenyloxetane replacement not only improved potency but also significantly reduced hERG channel inhibition, a key predictor of cardiac toxicity. The hERG IC50 improved from 5.8 µM for the benzonitrile analog to >30 µM for the 3-phenyloxetane analog [1], representing a greater than 5-fold reduction in liability.

hERG Inhibition Cardiotoxicity Safety Bioisostere

Improved Synthetic Yield Over Alternative Substituted Phenyl-Oxetane Carboxylic Acids

A patent (CN-111848552-B) describes a preparative method for 3-(substituted phenyl)oxetane-3-carboxylic acids. For the unsubstituted phenyl derivative (the target compound), the reported total yield is 35% [1]. This is a benchmark yield for this class of compounds, and the patent explicitly states this method can achieve large-scale production, making it a more reliable choice for procurement than analogs with more complex substitution patterns (e.g., halogenated derivatives) which may suffer from lower yields or more challenging purification.

Synthesis Yield Process Chemistry Scalability

High-Value Application Scenarios for 3-Phenyloxetane-3-carboxylic Acid Derived from Quantitative Evidence


Lead Optimization for GLP-1 Receptor Agonists and Other GPCR Targets

The compound is ideal as a bioisosteric replacement for a benzonitrile or other aromatic moiety in GLP-1 receptor agonist programs. Based on direct evidence [1], its incorporation can simultaneously improve potency (EC50: 0.12 nM → 0.03 nM) and reduce hERG liability (hERG IC50: 5.8 µM → >30 µM), addressing two critical optimization challenges in a single structural modification.

Modulation of Lipophilicity in CNS Drug Discovery

The phenyl group provides a significantly higher cLogP (1.0392) compared to aliphatic oxetane analogs like 3-methyloxetane-3-carboxylic acid (cLogP -0.13) [1]. This makes it a suitable fragment for tuning the lipophilicity of CNS-penetrant drug candidates, where a balance between solubility and passive permeability is crucial. The quantitative difference of 1.17 log units provides a predictable knob for medicinal chemists.

Scalable Synthesis of Advanced Pharmaceutical Intermediates

A patented synthetic route yields 3-phenyloxetane-3-carboxylic acid at 35% total yield and is described as suitable for large-scale production [1]. This makes it a viable building block for medicinal chemistry campaigns that anticipate requiring multi-gram to kilogram quantities for in vivo efficacy and safety studies, reducing supply chain risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyloxetane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.